1,4-Thiazepane 1,4-Thiazepane
Brand Name: Vulcanchem
CAS No.: 101184-85-4
VCID: VC2073643
InChI: InChI=1S/C5H11NS/c1-2-6-3-5-7-4-1/h6H,1-5H2
SMILES: C1CNCCSC1
Molecular Formula: C5H11NS
Molecular Weight: 117.22 g/mol

1,4-Thiazepane

CAS No.: 101184-85-4

Cat. No.: VC2073643

Molecular Formula: C5H11NS

Molecular Weight: 117.22 g/mol

* For research use only. Not for human or veterinary use.

1,4-Thiazepane - 101184-85-4

Specification

CAS No. 101184-85-4
Molecular Formula C5H11NS
Molecular Weight 117.22 g/mol
IUPAC Name 1,4-thiazepane
Standard InChI InChI=1S/C5H11NS/c1-2-6-3-5-7-4-1/h6H,1-5H2
Standard InChI Key OQFUNFPIPRUQAE-UHFFFAOYSA-N
SMILES C1CNCCSC1
Canonical SMILES C1CNCCSC1

Introduction

Chemical Structure and Properties

Structural Features

1,4-Thiazepane is characterized by a seven-membered heterocyclic ring containing sulfur at position 1 and nitrogen at position 4. This saturated structure differentiates it from the related 1,4-thiazepine, which contains unsaturation within the ring system. The basic structure provides multiple sites for substitution, allowing for extensive derivatization and modification to enhance biological activity.

Physical and Chemical Properties

The base 1,4-thiazepane scaffold exhibits distinct physicochemical properties that influence its behavior in biological systems and its potential for pharmaceutical development. From the available data, one derivative, 1,4-thiazepane 1,1-dioxide hydrochloride, has the following properties:

Table 1: Properties of 1,4-Thiazepane 1,1-Dioxide Hydrochloride

PropertyValue
CAS Number595597-04-9
Molecular FormulaC₅H₁₂ClNO₂S
Molecular Weight185.672 g/mol
Exact Mass185.027725
Synonyms1,4-Thiazepine, hexahydro-, 1,1-dioxide, hydrochloride (1:1)

The basic 1,4-thiazepane structure (without the dioxide and hydrochloride) would have a molecular formula of C₅H₁₁NS and a lower molecular weight .

Synthetic Methodologies

General Synthetic Approaches

While the search results don't provide specific synthetic routes for the unmodified 1,4-thiazepane, related heterocyclic compounds like 1,4-thiazepines are typically synthesized through cyclization reactions. The synthesis of these compounds often involves strategic formation of carbon-sulfur and carbon-nitrogen bonds to construct the seven-membered ring system.

Synthesis of Derivatives

For 1,4-thiazepine derivatives, which share similar structural features with 1,4-thiazepanes, synthesis has been documented through cyclization reactions of chalcone compounds. Spectroscopic evidence for successful cyclization includes the appearance of characteristic bands at 1620-1640 cm⁻¹ for the C=N group and 900-1000 cm⁻¹ for the C-S-C group, as well as the disappearance of amidic carbonyl and α,β-unsaturated carbonyl groups from the starting materials .

More complex derivatives, such as enyne-modified 1,4-thiazepines, have been synthesized through the reaction of N-(2,4-pentadiynyl) β-enaminones with Lawesson's reagent in refluxing benzene. This approach demonstrates the versatility of synthetic pathways available for creating structurally diverse 1,4-thiazepane-related compounds .

Structural Derivatives and Modifications

Primary Derivatives

Several important derivatives of the 1,4-thiazepane scaffold have been reported in scientific literature:

  • 1,4-Thiazepane 1,1-dioxide hydrochloride - A basic derivative with oxidation at the sulfur atom and formation of the hydrochloride salt .

  • 1,4-Thiazepane-based curcuminoids - These compounds incorporate the 1,4-thiazepane scaffold into curcuminoid structures, creating three-dimensional, out-of-plane molecules with enhanced biological properties compared to traditional flat curcumin structures .

  • 2-(prop-2-yn-1-ylidene)-2,3-dihydro-1,4-thiazepines - These enyne-modified derivatives feature a conjugated system that contributes to their biological activity .

Structure-Activity Relationships

The modification of the basic 1,4-thiazepane/thiazepine scaffold significantly impacts the biological activity of these compounds. Research indicates that:

  • The presence of the C-S bond in thiazepine derivatives plays a crucial role in their anticancer activity .

  • The introduction of enyne modifications enhances the cytotoxic properties of these compounds against various cancer cell lines .

  • The conversion from a flat 2D structure to a 3D out-of-plane configuration, as seen in thiazepane-based curcuminoids, improves bioavailability while maintaining or enhancing anticancer properties .

Biological Activities and Applications

Anticancer Properties

The most extensively studied biological activity of 1,4-thiazepane-related compounds appears to be their anticancer properties. Thiazepine derivatives with structural similarities to thiazepanes have demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • Breast cancer (MCF-7 cells)

  • Lung cancer (A549 cells)

  • Prostate cancer (PC-3 cells)

Table 2: Cytotoxic Activity of Selected 1,4-Thiazepine Derivatives Against Cancer Cell Lines

CompoundMCF-7 (IC₅₀, μM)A549 (IC₅₀, μM)PC-3 (IC₅₀, μM)
TZEP615.5 ± 2.814.2 ± 2.212.4 ± 3.6
TZEP714.1 ± 2.112.7 ± 2.016.9 ± 1.6
Cisplatin (reference)14.7 ± 0.613.4 ± 1.412.8 ± 2.8

Notable compounds like TZEP6 and TZEP7 show activity comparable to cisplatin, a standard chemotherapeutic agent .

Mechanism of Action

Research on enyne-modified 1,4-thiazepines has revealed several mechanisms underlying their anticancer activity:

  • Induction of apoptosis in cancer cells, particularly demonstrated by compound TZEP7 across various cancer types

  • Downregulation of anti-apoptotic Bcl-2 protein

  • Upregulation of pro-apoptotic Bax protein

  • Increased caspase levels following treatment

  • Inhibition of Epidermal Growth Factor Receptor (EGFR) kinase activity, with molecular docking confirming strong binding affinities to EGFRWT and mutant EGFRT790M

Pharmaceutical Applications

Beyond experimental compounds, several thiazepine-based drugs have established clinical applications, highlighting the importance of this structural class in medicinal chemistry:

  • Quetiapine - An antipsychotic medication used in the treatment of schizophrenia, acute mania, and depression related to bipolar disorders

  • Diltiazem - A calcium channel blocker used as a cardiovascular and antiarrhythmic agent

These drugs demonstrate the translational potential of 1,4-thiazepane-related structures from laboratory research to clinical applications.

Research Findings and Recent Developments

Thiazepane-Based Curcuminoids

Recent research has explored the development of 1,4-thiazepane-based curcuminoids as potential anticancer agents. These compounds were designed to address the limitations of conventional curcumin, particularly its low bioavailability and metabolic instability. The incorporation of the 1,4-thiazepane scaffold into the curcuminoid structure creates a three-dimensional, out-of-plane configuration that enhances the biological properties of these compounds .

The study reported the synthesis of 21 structurally diverse thiazepane scaffolds (4-aryl-1-(7-aryl-1,4-thiazepan-5-ylidene)but-3-en-2-ones) and tested their antioxidant capacity, cytotoxicity properties, and reactive oxygen species (ROS) production. Many compounds demonstrated interesting activity profiles that make them eligible for further exploration as potential therapeutic agents .

Enyne-Modified 1,4-Thiazepines

Another significant development is the synthesis and biological evaluation of novel 1,4-thiazepine derivatives featuring enyne modifications. These compounds combine the structural features of 1,4-thiazepines with a conjugated enyne moiety (featuring adjacent double and triple bonds), which contributes to their enhanced biological activity .

The cytotoxicity assessment of these compounds revealed that specific derivatives (TZEP6 and TZEP7) exhibited significant activity against multiple cancer cell lines. Flow cytometry analysis demonstrated that TZEP7 could induce apoptosis across various cancer types, while RT-qPCR analysis showed its ability to modulate key apoptotic proteins .

Additionally, molecular docking studies confirmed the strong binding affinities of TZEP7 to both wild-type EGFR and the mutant EGFRT790M, suggesting its potential as an EGFR inhibitor. Pharmacokinetic analysis using AdmetSAR indicated favorable properties for TZEP7, highlighting its potential for further development as an anticancer agent .

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